molecular formula C14H22Cl2N2O B13778419 6'-Chloro-2-(propylamino)-o-butyrotoluidide hydrochloride CAS No. 77985-17-2

6'-Chloro-2-(propylamino)-o-butyrotoluidide hydrochloride

Cat. No.: B13778419
CAS No.: 77985-17-2
M. Wt: 305.2 g/mol
InChI Key: BDCFRQJLCIAEOS-UHFFFAOYSA-N
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Description

[1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium chloride is a complex organic compound with a unique structure that includes a chlorinated aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium chloride typically involves multiple steps. One of the key starting materials is 2-chloro-6-methylaniline, which can be prepared through a diazotization reaction followed by reduction . The synthesis involves the following steps:

    Diazotization: 3-chloro-5-methyl-4-nitroaniline is treated with sulfuric acid and water to form a diazonium salt.

    Reduction: The diazonium salt is reduced using hypophosphorous acid and iron powder to yield 2-chloro-6-methylaniline.

    Coupling: The 2-chloro-6-methylaniline is then coupled with a butanone derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves large-scale reactions with precise control over temperature, pressure, and reactant concentrations to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

[1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

What sets [1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium chloride apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties

Properties

CAS No.

77985-17-2

Molecular Formula

C14H22Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

[1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium;chloride

InChI

InChI=1S/C14H21ClN2O.ClH/c1-4-9-16-12(5-2)14(18)17-13-10(3)7-6-8-11(13)15;/h6-8,12,16H,4-5,9H2,1-3H3,(H,17,18);1H

InChI Key

BDCFRQJLCIAEOS-UHFFFAOYSA-N

Canonical SMILES

CCC[NH2+]C(CC)C(=O)NC1=C(C=CC=C1Cl)C.[Cl-]

Origin of Product

United States

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